molecular formula C22H15F3N4O B11965519 (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11965519
M. Wt: 408.4 g/mol
InChI Key: CTVHEUHNFNCOMB-UHFFFAOYSA-N
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Description

(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and is often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Bromine in chloroform for halogenation

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as an enzyme inhibitor or as a ligand in receptor studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-diphenyl-3H-pyrazol-3-one: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one: Similar structure but without the diphenyl groups, affecting its overall properties.

Uniqueness

The presence of both diphenyl and trifluoromethyl groups in (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one makes it unique in terms of its chemical reactivity and potential applications. These groups contribute to its stability, reactivity, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H15F3N4O

Molecular Weight

408.4 g/mol

IUPAC Name

2,5-diphenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C22H15F3N4O/c23-22(24,25)16-10-7-11-17(14-16)26-27-20-19(15-8-3-1-4-9-15)28-29(21(20)30)18-12-5-2-6-13-18/h1-14,28H

InChI Key

CTVHEUHNFNCOMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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